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5,8,11,14-Tetraoxa-2-azahexadecan-16-ol

Cat. No.: B12514231
M. Wt: 251.32 g/mol
InChI Key: RCQROFCMYFZUDO-UHFFFAOYSA-N
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Description

Contextualizing 5,8,11,14-Tetraoxa-2-azahexadecan-16-ol within Acyclic Polyether-Amine Architectures

The structure of this compound is a prime example of an acyclic polyether-amine architecture. Its linear chain consists of four ether linkages, providing flexibility and hydrophilicity, an amine group that serves as a key reactive site, and a terminal hydroxyl group that offers another point for chemical modification. This trifunctional nature makes it a highly adaptable molecular scaffold.

A key aspect of its structure is the presence of both a primary amine and a primary alcohol. This dual functionality allows for selective reactions at either end of the molecule, enabling the synthesis of complex, well-defined structures. The polyether chain, in this case, is composed of four repeating ethylene (B1197577) glycol units, which influences its solubility and coordination properties.

Historical Development and Evolution of Related Ligand and Scaffold Research

Research into polyether-containing molecules has a long history, initially driven by the discovery of crown ethers and their remarkable ability to selectively bind metal cations. This spurred interest in the development of acyclic polyether ligands, which offered greater synthetic flexibility and often different binding characteristics compared to their cyclic counterparts.

The incorporation of amine functionalities into these polyether scaffolds represented a significant advancement. The amine groups not only enhance the coordination capabilities of the ligands but also provide reactive handles for further chemical transformations, such as the formation of amides, imines, and for their use in polymerization reactions. Over the years, synthetic methodologies have evolved to allow for precise control over the length of the polyether chain and the nature and number of the amine groups, leading to a vast library of polyether-amine derivatives with tailored properties.

Fundamental Principles Governing the Reactivity and Intermolecular Interactions of Polyether-Amine-Alcohol Compounds

The reactivity of polyether-amine-alcohol compounds like this compound is governed by the distinct chemical nature of its three key components: the polyether chain, the amine group, and the alcohol group.

Polyether Chain: The ether linkages are generally stable but can be cleaved under harsh acidic conditions. The oxygen atoms possess lone pairs of electrons, making them capable of forming hydrogen bonds with protic solvents and coordinating with metal ions. This interaction with solvents contributes to the compound's solubility, while the coordination ability is central to its use in ligand design.

Amine Group: The primary amine is a nucleophilic and basic site. It readily reacts with a wide range of electrophiles, including aldehydes, ketones, and carboxylic acids (or their activated derivatives) to form imines and amides, respectively. rsc.org The amine group can also participate in nucleophilic substitution reactions and ring-opening reactions of epoxides. mdpi.com In the presence of suitable catalysts, amines can undergo oxidation. nih.gov

Alcohol Group: The terminal hydroxyl group is also nucleophilic, though generally less so than the amine. msu.edu It can be deprotonated to form an alkoxide, a stronger nucleophile. msu.edu The hydroxyl group can undergo esterification with carboxylic acids, etherification, and oxidation to form aldehydes or carboxylic acids. The relative reactivity of the amine and alcohol groups can often be controlled by careful selection of reaction conditions and reagents. For instance, in reactions with isocyanates or acid chlorides, the amine group is typically more reactive.

Intermolecular interactions are dominated by hydrogen bonding. The amine and alcohol groups can act as both hydrogen bond donors and acceptors, while the ether oxygens act as hydrogen bond acceptors. These interactions are crucial in determining the physical properties of the compound, such as its boiling point and viscosity, as well as its behavior in solution and its ability to self-assemble or interact with other molecules. usq.edu.au The presence of both hydrogen bond donating and accepting groups can lead to the formation of complex hydrogen-bonding networks. acs.org

Significance of this compound as a Molecular Intermediate and Functional Motif in Advanced Chemical Synthesis

The trifunctional nature of this compound makes it a highly valuable molecular intermediate. Its ability to undergo selective reactions at either the amine or the alcohol terminus allows for the stepwise construction of more complex molecules. For example, the amine can be protected while the alcohol is modified, and then the amine can be deprotected for subsequent reaction.

This compound serves as a key building block in the synthesis of:

Functional Polymers: The amine and alcohol groups can act as initiation sites or monomers in polymerization reactions, leading to the formation of polyurethanes, polyamides, and other polymers with embedded polyether segments. acs.orggoogle.com These materials often exhibit enhanced flexibility, hydrophilicity, and biocompatibility.

Bioconjugates: The reactive termini can be used to attach the polyether-amine scaffold to biological molecules such as proteins, peptides, or nucleic acids. The poly(ethylene glycol) (PEG) chain can improve the solubility and pharmacokinetic properties of the resulting bioconjugate.

Surfactants and Emulsifiers: The combination of a hydrophilic polyether chain and a potentially modifiable polar headgroup (derived from the amine and alcohol) makes these types of molecules suitable for applications as surfactants.

Complex Ligands: The amine and ether oxygens can coordinate to metal ions, and the terminal alcohol can be further functionalized to create more elaborate ligand structures for use in catalysis or materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H25NO5 B12514231 5,8,11,14-Tetraoxa-2-azahexadecan-16-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H25NO5

Molecular Weight

251.32 g/mol

IUPAC Name

2-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C11H25NO5/c1-12-2-4-14-6-8-16-10-11-17-9-7-15-5-3-13/h12-13H,2-11H2,1H3

InChI Key

RCQROFCMYFZUDO-UHFFFAOYSA-N

Canonical SMILES

CNCCOCCOCCOCCOCCO

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 5,8,11,14 Tetraoxa 2 Azahexadecan 16 Ol

Retrosynthetic Analysis and Precursor Selection for 5,8,11,14-Tetraoxa-2-azahexadecan-16-ol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.com For this compound, the primary disconnection points are the ether and amine linkages.

A logical retrosynthetic approach would involve disconnecting the molecule at the C-N bond of the amine and the C-O bonds of the polyether chain. This leads to two key precursors: a tetraethylene glycol derivative functionalized with a leaving group at one end and a hydroxyl group at the other, and an aminoethanol derivative.

Key Disconnections and Precursors:

Target MoleculeDisconnection StrategyPrecursors
This compoundC-N bond cleavage (Amine formation)2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl methanesulfonate (B1217627) and 2-aminoethanol
This compoundC-O bond cleavage (Williamson ether synthesis)2-(2-aminoethoxy)ethanol and 1-bromo-2-(2-(2-hydroxyethoxy)ethoxy)ethane
This compoundN-alkylation of a protected amine1-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethan-2-amine and a suitable protecting group strategy for the amine prior to a final deprotection step.

Optimized Synthetic Routes for the Preparation of this compound

Several synthetic routes can be envisioned for the preparation of this compound, leveraging established methodologies for the synthesis of oligo(ethylene glycol) amino alcohols.

Multi-Step Synthesis Pathways

A common and effective method involves the sequential functionalization of tetraethylene glycol. nih.gov This multi-step approach offers control over the introduction of the amine and hydroxyl functionalities.

One such pathway begins with the mono-mesylation of tetraethylene glycol. The resulting mesylate is a versatile intermediate. nih.gov Subsequent reaction with a protected amine, such as in a Gabriel synthesis, followed by deprotection, can yield the desired amino alcohol. nih.gov

Illustrative Multi-Step Synthesis Pathway:

StepReactionReagents and ConditionsIntermediate/Product
1Mono-mesylation of Tetraethylene GlycolTetraethylene glycol, Methanesulfonyl chloride (MsCl), Triethylamine (Et3N), Dichloromethane (DCM), 0 °C to rt2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl methanesulfonate
2Nucleophilic substitution with a protected amine (e.g., Gabriel Synthesis)Intermediate from Step 1, Potassium phthalimide, DMFN-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)phthalimide
3Deprotection of the amineIntermediate from Step 2, Hydrazine hydrate, Ethanol, refluxThis compound

Another approach involves the use of carbodiimide (B86325) coupling agents to form an amide linkage, which can then be reduced to the target amine. acs.org

Green Chemistry Approaches in the Synthesis of Oligo(ethylene glycol) Amino Alcohols

The principles of green chemistry aim to design chemical processes that are environmentally benign. rsc.org In the context of synthesizing oligo(ethylene glycol) amino alcohols, several greener strategies are being explored.

Biocatalytic methods, for instance, utilize enzymes such as transaminases to introduce amino groups with high selectivity, often under mild aqueous conditions. nih.gov The use of water as a solvent in synthetic transformations is a key aspect of green chemistry. rsc.org Photocatalysis using visible light is another emerging green method for the synthesis of 1,2-amino alcohols from readily available starting materials. rsc.org While not yet specifically reported for this compound, these approaches represent a promising direction for more sustainable production of related compounds. The biosynthesis of ethylene (B1197577) glycol itself is also an area of active research, which could provide sustainable sources for the oligo(ethylene glycol) backbone. mdpi.com

Functionalization and Derivatization of this compound

The bifunctional nature of this compound, possessing both a primary hydroxyl group and a secondary amine, allows for a wide range of chemical modifications at either or both ends of the molecule.

Chemical Transformations at the Hydroxyl Group

The terminal hydroxyl group can be readily functionalized using standard alcohol chemistry. These transformations are crucial for attaching this oligo(ethylene glycol) linker to various substrates or for introducing new functionalities.

Common Reactions at the Hydroxyl Group:

Reaction TypeReagents and ConditionsProduct Type
Esterification Carboxylic acid, DCC/DMAP or EDC/NHS, DCMEster derivative
Etherification Alkyl halide, NaH, THFEther derivative
Activation Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl), Et3N, DCMMesylate or Tosylate (good leaving groups for subsequent nucleophilic substitution)
Oxidation PCC or Swern oxidationAldehyde derivative

Modifications and Reactions at the Amine Moiety

The secondary amine in this compound is a nucleophilic center that can participate in a variety of reactions. These modifications are often employed to conjugate the linker to biomolecules or surfaces.

Common Reactions at the Amine Moiety:

Reaction TypeReagents and ConditionsProduct Type
Acylation Acid chloride or anhydride, Et3N, DCMAmide derivative
Amide Coupling Carboxylic acid, EDC/NHS, DMFAmide derivative
Alkylation Alkyl halide, K2CO3, AcetonitrileTertiary amine derivative
Reductive Amination Aldehyde or ketone, NaBH3CN, MethanolTertiary amine derivative

The ability to selectively modify either the hydroxyl or the amine group, often through the use of protecting groups, makes this compound a valuable heterobifunctional linker in the construction of more complex molecular architectures. nih.govwikipedia.org

Extensions and Variations of the Polyether Chain

The modification of the polyether backbone of this compound is crucial for tuning its physicochemical properties, such as hydrophilicity, length, and flexibility. Several synthetic strategies can be employed to extend or vary the oligoethylene glycol chain.

One of the most common methods for chain extension is based on the Williamson ether synthesis. This approach typically involves the activation of the terminal hydroxyl group of a PEG derivative, often by conversion to a tosylate, followed by reaction with the alkoxide of another PEG molecule. rsc.orgresearchgate.net For instance, a monoprotected tri- or tetraethylene glycol can be tosylated and then coupled with another oligoethylene glycol diol in the presence of a strong base like potassium hydroxide (B78521) to form a longer chain. researchgate.net This stepwise approach allows for the precise construction of monodisperse PEG derivatives.

Another powerful strategy for chain extension is the use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This method involves the coupling of two OEG fragments, one terminated with an azide (B81097) and the other with an alkyne. The high efficiency and orthogonality of this reaction allow for the synthesis of longer, well-defined PEG structures under mild conditions. nih.govrsc.org For example, an alkyne-terminated OEG can be reacted with an azide-functionalized OEG to produce a longer chain linked by a triazole ring. nih.gov

Enzymatic methods also offer a green chemistry approach to creating telechelic OEG oligomers. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the transesterification of divinyl esters with OEG diols under solvent-free conditions, allowing for control over the end-group functionalities of the resulting oligomers. rsc.org

Furthermore, branched PEG structures can be synthesized using initiators with multiple hydroxyl groups for the anionic polymerization of ethylene oxide. rsc.org Photoreversible chain extension has also been demonstrated using coumarin-functionalized PEGs, which can dimerize upon UV irradiation and cleave under different light conditions, offering a dynamic way to modulate chain length. researchgate.net

Method Reactants/Precursors Key Reagents/Catalysts Description Reference
Williamson Ether SynthesisOEG-OH, OEG-OTsKOH, NaHStepwise coupling of tosylated and hydroxylated OEG units. rsc.orgresearchgate.net
Click Chemistry (CuAAC)OEG-Azide, OEG-AlkyneCu(I) catalystHighly efficient cycloaddition to form a triazole-linked extended chain. nih.govrsc.org
Enzymatic TransesterificationDivinyl adipate, Tetraethylene glycolCandida antarctica lipase BBiocatalytic approach for creating symmetric and asymmetric telechelic oligomers. rsc.org
Anionic PolymerizationEthylene oxideMulti-hydroxyl initiator"Core-first" method to generate branched PEG structures. rsc.org
Photoreversible DimerizationCoumarin-functionalized OEGUV lightLight-induced chain extension via dimerization of terminal coumarin (B35378) groups. researchgate.net

Stereoselective Synthesis Approaches for Chiral Analogs of this compound

The introduction of chirality into the backbone of aza-polyether compounds can significantly impact their biological activity and recognition properties. Several stereoselective strategies can be envisioned for the synthesis of chiral analogs of this compound.

A primary approach involves the use of chiral building blocks, which are enantiomerically pure starting materials that are incorporated into the final structure. A common source of such building blocks is the kinetic resolution of racemic epoxides. For example, Jacobsen's hydrolytic kinetic resolution (HKR) employs a chiral (salen)Co(III) catalyst to selectively hydrolyze one enantiomer of a racemic epoxide, leaving the other enantiomer in high enantiomeric excess. acs.org These enantiopure epoxides can then be used in ring-opening reactions to construct chiral polyether chains. rsc.org

Another powerful technique is the enantioselective polymerization of racemic epoxides. Chiral catalysts, such as bimetallic cobalt complexes, can selectively polymerize one enantiomer of a monosubstituted epoxide, leading to the formation of highly isotactic polyethers. acs.org This method allows for the creation of polymers with a regular stereochemical structure along the chain.

Biocatalysis offers a highly selective means of introducing chirality. Enzymes can perform desymmetrization reactions on prochiral substrates with high enantioselectivity. For instance, a biocatalytic desymmetrization of a diacetate precursor can be used to construct a fully substituted chiral carbon center, which can then be elaborated into a chiral acyclic nucleoside analog. nih.gov This principle could be applied to create chiral fragments for the synthesis of aza-polyether analogs.

The synthesis of chiral aza-crown ethers, which are cyclic analogs, often relies on the coupling of pre-synthesized chiral synthons. nih.gov These synthons are typically derived from the chiral pool or prepared through asymmetric synthesis. While the target molecule is acyclic, the principles of coupling chiral fragments are transferable.

Method Key Concept Example Application/Catalyst Description Reference
Hydrolytic Kinetic ResolutionEnantioselective hydrolysis of one epoxide enantiomerJacobsen's (salen)Co(III) catalystProvides access to enantiopure epoxides as chiral building blocks. acs.org
Enantioselective PolymerizationStereoselective polymerization of racemic epoxidesBimetallic cobalt complexesProduces isotactic polyethers with high stereoregularity. acs.org
Biocatalytic DesymmetrizationEnzymatic modification of a prochiral substrateLipase-catalyzed desymmetrization of diacetatesCreates chiral centers with high enantiomeric excess for building block synthesis. nih.gov
Chiral Building Block StrategyIncorporation of pre-existing chiral moleculesSynthesis of aza-crown ethers from chiral precursorsCoupling of enantiopure synthons to construct the final chiral molecule. nih.gov
Asymmetric CatalysisCreation of stereocenters using a chiral catalystOrganocatalytic atroposelective synthesis of styrenesDemonstrates the principle of creating chirality in flexible molecules. nih.gov

Coordination Chemistry of 5,8,11,14 Tetraoxa 2 Azahexadecan 16 Ol and Its Metal Complexes

Ligand Design Principles for Acyclic Polyether-Amine Systems

The design of acyclic ligands like 5,8,11,14-Tetraoxa-2-azahexadecan-16-ol is rooted in fundamental principles of coordination chemistry that aim to create molecules with high affinity and selectivity for specific metal ions. These principles focus on the strategic combination of different donor atoms within a flexible backbone.

Acyclic polyether-amine systems are designed to be flexible, allowing them to wrap around a metal ion in a pseudocyclic fashion, mimicking the behavior of more rigid macrocyclic ligands like crown ethers. rsc.org The inclusion of both soft (amine nitrogen) and hard (ether oxygen) donor atoms provides multiple binding sites for a variety of metal ions. The terminal groups on the polyether chain are critical for tuning the ligand's electronic and lipophilic properties, which in turn influences metal ion selectivity and the stability of the resulting complex. rsc.org For instance, the presence of an amine group introduces a potential coordination site with a strong affinity for transition metals. The hydroxyl group in This compound could also participate in coordination or intermolecular hydrogen bonding.

However, no specific studies detailing the design rationale or synthetic strategy for This compound as a metal ligand were found.

Complexation with Transition Metal Ions

Stoichiometry and Stability Constants of Metal-5,8,11,14-Tetraoxa-2-azahexadecan-16-ol Complexes

The stability of a metal complex in solution is quantified by its stability constant (log K), with higher values indicating a more stable complex. chemguide.co.ukyoutube.com The determination of these constants, typically through techniques like potentiometric or spectrophotometric titrations, is crucial for understanding the thermodynamics of complex formation. Factors influencing stability include the chelate effect, where polydentate ligands form more stable complexes than a series of corresponding monodentate ligands, and the hard and soft acid-base (HSAB) principle. rsc.org

A comprehensive search of chemical databases and literature did not yield any experimentally determined stoichiometry or stability constants for complexes formed between This compound and any transition metal ions. Therefore, a data table of these values cannot be generated.

Structural Elucidation of Coordination Compounds via X-ray Crystallography and Spectroscopic Techniques

No published X-ray crystal structures or detailed spectroscopic analyses for any metal complexes of This compound were found.

Interaction with Main Group and Lanthanide Ions

Acyclic polyether ligands are well-known for their ability to complex with alkali, alkaline earth, and lanthanide ions. The flexible nature of these ligands allows them to adapt to the larger coordination numbers often preferred by lanthanide ions. rsc.orgdntb.gov.ua The interaction is primarily electrostatic, involving the ether oxygen atoms. The presence of an amine group within the ligand backbone could potentially enhance the stability and modify the coordination geometry of complexes with these ions.

Despite the known affinity of similar ligands for lanthanides, no specific studies on the complexation of This compound with main group or lanthanide ions have been reported in the literature.

Catalytic Applications of Metal-5,8,11,14-Tetraoxa-2-azahexadecan-16-ol Complexes

Transition metal complexes are widely used as catalysts in a variety of organic transformations. The ligand plays a crucial role in tuning the reactivity of the metal center, influencing factors like catalytic activity and selectivity. mdpi.comaensiweb.com Complexes of polyether-amine ligands have been explored in catalysis, where the ligand framework can help to stabilize the catalytically active species.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Transition metal complexes can act as homogeneous catalysts for reactions such as hydrogenation, oxidation, and carbon-carbon bond formation. rsc.orgresearchgate.net The design of the ligand is key to controlling the catalytic cycle.

There is no information available in the scientific literature regarding the use of metal complexes of This compound in any form of homogeneous catalysis.

Heterogeneous Catalysis and Immobilized Complexes

Extensive literature searches did not yield specific research findings or detailed data regarding the application of this compound and its metal complexes in the field of heterogeneous catalysis through immobilization. While the structural characteristics of this compound, featuring both aza-crown ether-like moieties and a terminal hydroxyl group, suggest potential for anchoring onto solid supports, no published studies were identified that describe the synthesis, characterization, or catalytic performance of such immobilized complexes.

The broader field of immobilized aza-crown ethers and related polyether amine ligands on various supports (e.g., silica (B1680970), polymers) is an active area of research in catalysis. These materials are often explored for their ability to selectively bind metal ions and act as recyclable catalysts for a range of organic transformations. However, specific data pertaining to this compound in this context is not available in the current scientific literature.

Therefore, no data tables or detailed research findings on the heterogeneous catalytic applications of immobilized this compound complexes can be presented.

Supramolecular Chemistry and Self Assembly Based on 5,8,11,14 Tetraoxa 2 Azahexadecan 16 Ol

Host-Guest Interactions and Molecular Recognition Phenomena

The ability of 5,8,11,14-Tetraoxa-2-azahexadecan-16-ol to selectively bind with other molecules, known as guests, is a cornerstone of its supramolecular chemistry. This molecular recognition is driven by a combination of non-covalent interactions, including hydrogen bonding, ion-dipole interactions, and van der Waals forces. The presence of both hydrogen bond donors (the N-H group of the secondary amine and the O-H group of the terminal alcohol) and hydrogen bond acceptors (the oxygen atoms of the ether linkages and the nitrogen atom) within the same molecule is critical to its function as a versatile host.

While direct anion binding studies on this compound are not extensively documented in dedicated literature, the behavior of analogous aza-crown ethers and related acyclic systems provides a strong basis for understanding its potential capabilities. The secondary amine group within the polyether chain can be protonated, creating a positively charged binding site that is ideal for interacting with anions. This interaction is further stabilized by the formation of hydrogen bonds between the N-H group and the anion. The flexible nature of the acyclic chain allows the molecule to fold and wrap around the guest anion, creating a pseudo-cavity that enhances binding selectivity.

The selectivity for different anions is influenced by a variety of factors, including the size, shape, and charge density of the anion. It is anticipated that smaller, more highly charged anions would exhibit stronger binding affinities. The principles of anion-π interactions may also play a role in more complex systems involving this compound nih.gov. The study of similar peptidomimetic polyethers has highlighted the importance of such interactions in synthetic polymer systems nih.gov.

The recognition of neutral guest molecules by this compound is primarily governed by hydrogen bonding. The terminal hydroxyl group and the secondary amine can act as hydrogen bond donors, while the ether oxygens and the amine nitrogen can act as hydrogen bond acceptors. This allows for the formation of stable complexes with a wide range of neutral molecules, particularly those containing complementary hydrogen bonding functionalities, such as alcohols, amides, and carboxylic acids.

The flexible polyether chain can adopt various conformations to optimize its interaction with the guest molecule, a process often referred to as induced fit. This conformational adaptability is a key feature of acyclic hosts and contributes to their ability to recognize a diverse array of guest molecules. The principles of host-guest chemistry, as established with crown ethers and cryptands, demonstrate the importance of complementary moieties for molecular recognition vt.edu.

Formation of Self-Assembled Systems

The amphiphilic nature of this compound, arising from its hydrophilic polyether chain and more hydrophobic alkyl segments, drives its self-assembly into a variety of ordered structures in solution. This process is a spontaneous organization of molecules into stable, structurally well-defined aggregates through non-covalent interactions.

At interfaces, such as the air-water interface, this compound is expected to form ordered monolayers. The hydrophilic polyether chain will preferentially interact with the aqueous phase, while the more hydrophobic parts of the molecule will be directed towards the air. The specific orientation and packing of the molecules within the monolayer are influenced by a combination of factors, including subphase pH and temperature. The terminal hydroxyl group can further influence the organization of the monolayer through intermolecular hydrogen bonding. The formation of such organized thin films is a common feature of functionalized polyethylene (B3416737) glycol (PEG) derivatives exlibrisgroup.com.

In aqueous solutions, above a certain critical concentration, molecules of this compound are expected to self-assemble into micelles or vesicles. In these structures, the hydrophobic portions of the molecules aggregate to form a core, which is shielded from the aqueous environment by a corona of the hydrophilic polyether chains. The geometry of the resulting aggregates (spherical micelles, worm-like micelles, or vesicles) is dependent on the molecular geometry of the amphiphile and the solution conditions. The self-assembly of similar amphiphilic polymers can lead to the formation of viscoelastic networks of worm-like micelles mdpi.com. The ability of oligo(ethylene glycol) substituted polymers to form micelles has been demonstrated, highlighting the potential for drug encapsulation rsc.org.

Non-Covalent Interactions within this compound Frameworks

The stability and structure of the self-assembled systems formed by this compound are dictated by a delicate balance of non-covalent interactions. These interactions, while individually weak, collectively provide the driving force for the formation of complex and ordered supramolecular architectures.

The most significant non-covalent interaction in these systems is hydrogen bonding. Intramolecular hydrogen bonds, particularly between the N-H or O-H groups and the ether oxygens, can influence the conformation of the individual molecules nih.gov. Intermolecular hydrogen bonds between the amine and hydroxyl groups of adjacent molecules are crucial for the formation and stability of the self-assembled structures. The hydrogen bonding interactions between polyethylene glycol and other molecules have been shown to influence the properties of the resulting complexes mdpi.comnih.gov.

Hydrogen Bonding Networks

Hydrogen bonding is a critical directional force in the self-assembly of molecules containing hydroxyl, amino, and ether functionalities. In the case of this compound, the presence of a secondary amine, a terminal hydroxyl group, and four ether oxygen atoms allows for the formation of extensive and varied hydrogen-bonding networks.

The secondary amine (-NH-) and the terminal hydroxyl (-OH) groups can act as hydrogen bond donors, while the nitrogen atom, the four ether oxygen atoms, and the hydroxyl oxygen can all serve as hydrogen bond acceptors. This versatility allows for the formation of both intramolecular and intermolecular hydrogen bonds. Intramolecular hydrogen bonding could lead to specific folded conformations of the flexible OEG-like chain. However, intermolecular hydrogen bonding is the primary driver for the self-assembly into larger aggregates.

Studies on analogous systems, such as ethylene (B1197577) glycol-water mixtures and aza-crown ethers, provide insight into the likely hydrogen bonding behavior. For instance, research on ethylene glycol solutions demonstrates the formation of robust hydrogen-bonding networks where hydroxyl groups interact strongly with each other and with water molecules. nih.govresearchgate.netrsc.orgresearchgate.net Similarly, aza-crown ethers, which contain amine groups within a polyether ring, are known to form stable complexes through hydrogen bonding. rsc.orgwikipedia.org

The self-assembly of this compound can be envisioned to proceed via several hydrogen-bonding motifs, leading to structures such as linear chains, sheets, or three-dimensional networks. The specific architecture of the resulting supramolecular assembly will be dependent on factors such as solvent polarity, temperature, and concentration.

Potential Hydrogen Bond Donor Potential Hydrogen Bond Acceptor Interaction Type
Secondary Amine (-NH-)Ether Oxygen (-O-)Intermolecular
Secondary Amine (-NH-)Hydroxyl Oxygen (-OH)Intermolecular
Secondary Amine (-NH-)Amine Nitrogen (-NH-)Intermolecular
Hydroxyl (-OH)Ether Oxygen (-O-)Intermolecular
Hydroxyl (-OH)Amine Nitrogen (-NH-)Intermolecular
Hydroxyl (-OH)Hydroxyl Oxygen (-OH)Intermolecular

Cation-π and Anion-π Interactions

While this compound does not itself contain an aromatic π-system, its flexible polyether chain and charged functionalities (upon protonation or deprotonation) make it a relevant component in supramolecular systems where cation-π and anion-π interactions are significant. These interactions involve the electrostatic attraction between an ion and the quadrupole moment of an aromatic ring. wikipedia.orgnih.gov

Cation-π Interactions:

The ether oxygens of the tetraoxa chain in this compound can effectively chelate metal cations. If this molecule were to be part of a larger assembly that also includes aromatic moieties, the complexed cation could then participate in a cation-π interaction with an electron-rich aromatic ring. The strength of this interaction is comparable to that of hydrogen bonds and salt bridges, with typical binding energies in the range of 2-5 kcal/mol in solution. nih.govcaltech.edu

The binding affinity for different cations generally follows the trend Li⁺ > Na⁺ > K⁺ > Rb⁺, which is inversely proportional to the ionic radius, a classic electrostatic effect. nih.gov In a biological context, cation-π interactions are crucial for protein structure and molecular recognition, often involving interactions between lysine (B10760008) or arginine side chains and aromatic residues like tryptophan, tyrosine, or phenylalanine. nih.gov

Anion-π Interactions:

Anion-π interactions are the counterintuitive attractive forces between an anion and an electron-deficient aromatic system. nih.goviccas.ac.cn While seemingly less common than cation-π interactions, they are increasingly recognized as an important force in supramolecular chemistry. nih.gov

For this compound to participate in anion-π interactions, it would need to be in a system containing both an anionic species and an electron-deficient aromatic ring. For instance, if the terminal hydroxyl group were deprotonated to form an alkoxide, this anionic center could then interact with a suitable π-acidic aromatic system. The existence and significance of such interactions have been experimentally verified in specially designed macrocyclic systems. iccas.ac.cn

The following table summarizes the key characteristics of these non-covalent interactions.

Interaction Type Interacting Species Typical Binding Energy (kcal/mol)
Cation-πCation and electron-rich aromatic ring2 - 5 (in solution) nih.govcaltech.edu
Anion-πAnion and electron-deficient aromatic ringVaries, can be significant

Applications of 5,8,11,14 Tetraoxa 2 Azahexadecan 16 Ol in Advanced Materials Science

Integration into Polymer Architectures

The bifunctional nature of 5,8,11,14-tetraoxa-2-azahexadecan-16-ol, possessing both a reactive amine and a hydroxyl group, makes it a prime candidate for integration into diverse polymer architectures. These functional groups can act as initiation sites or points for grafting, enabling the creation of polymers with tailored properties.

As a Macroinitiator in Controlled Radical Polymerization

The secondary amine or the hydroxyl group on this compound could be chemically modified to create a macroinitiator for controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. For instance, the hydroxyl group could be esterified with a compound like 2-bromoisobutyryl bromide to form an effective ATRP initiator. researchgate.net

This macroinitiator would allow for the growth of well-defined polymer chains from the tetraethylene glycol core. The resulting polymer would be a block copolymer, with a hydrophilic oligo(ethylene glycol) segment and a second block whose properties would be determined by the chosen monomer. This approach offers precise control over molecular weight and dispersity, leading to materials with predictable and tunable characteristics. nih.gov

Table 1: Potential Polymer Architectures via Controlled Radical Polymerization

Polymerization TechniqueMonomer ExampleResulting Polymer StructurePotential Properties
ATRPMethyl MethacrylatePoly(methyl methacrylate)-block-oligo(ethylene glycol)Amphiphilic, potential for self-assembly
RAFTN-isopropylacrylamidePoly(N-isopropylacrylamide)-block-oligo(ethylene glycol)Thermoresponsive, biocompatible

As a Cross-linking Agent in Polymer Synthesis

The presence of two reactive sites, the secondary amine and the hydroxyl group, allows this compound to function as a cross-linking agent. It can react with polymers containing complementary functional groups, such as isocyanates, epoxides, or carboxylic acids, to form a three-dimensional polymer network. For example, in polyurethane synthesis, the hydroxyl group can react with an isocyanate, while the amine can also participate in the formation of urea (B33335) linkages, contributing to the cross-linked structure. acs.org The flexible tetraethylene glycol spacer would impart a degree of flexibility and hydrophilicity to the resulting network. nih.gov

The use of such a cross-linker can significantly enhance the mechanical properties and solvent resistance of polymers. The cross-link density, and thus the material's properties, could be controlled by adjusting the stoichiometric ratio of the cross-linking agent to the polymer. nih.gov

Modifiers for Polymer Properties (e.g., hydrophilicity, thermoresponsiveness)

Grafting this compound onto a hydrophobic polymer backbone is a strategy to enhance its hydrophilicity. The oligo(ethylene glycol) chain is well-known for its water-solubility and biocompatibility. nih.govnih.gov This modification can improve properties such as water absorption, surface wettability, and anti-fouling characteristics, which are crucial for biomedical applications and coatings. nih.gov

Furthermore, oligo(ethylene glycol) side chains can induce thermoresponsive behavior in polymers, leading to a Lower Critical Solution Temperature (LCST). acs.orgunife.itmdpi.com Below the LCST, the polymer is soluble in water, while above this temperature, it undergoes a phase transition and becomes insoluble. This property is highly desirable for applications in drug delivery, smart hydrogels, and sensors. korea.ac.kr The specific LCST can be tuned by controlling the grafting density and the length of the oligo(ethylene glycol) chains. escholarship.org

Role in Organic-Inorganic Hybrid Materials

The dual functionality of this compound also positions it as a valuable component in the creation of organic-inorganic hybrid materials, where it can act as a molecular bridge between organic polymers and inorganic networks.

Sol-Gel Synthesis and Hybrid Material Formation

In sol-gel synthesis, which is a common method for producing inorganic glasses and ceramics, this compound could be utilized as a functional organic modifier. After modification with a silane (B1218182) coupling agent, for instance by reacting its amine or hydroxyl group with an isocyanato- or epoxy-functional alkoxysilane, the resulting molecule can be co-condensed with metal alkoxides like tetraethoxysilane (TEOS). google.comgoogle.com

This process would covalently incorporate the flexible and hydrophilic tetraethylene glycol segment into the rigid inorganic silica (B1680970) network. This integration can improve the mechanical properties of the resulting hybrid material, reducing brittleness and enhancing flexibility. google.com

Table 2: Hypothetical Sol-Gel Synthesis Parameters

Inorganic PrecursorSilane Coupling AgentMolar Ratio (Precursor:Modifier)Potential Hybrid Material Property
Tetraethoxysilane (TEOS)3-Isocyanatopropyltriethoxysilane10:1Increased flexibility and hydrophilicity
Titanium Isopropoxide (TTIP)3-Glycidyloxypropyltrimethoxysilane5:1Modified refractive index and surface energy

Applications in Coatings and Composites

The incorporation of this compound into organic-inorganic hybrid coatings could lead to surfaces with enhanced properties. The oligo(ethylene glycol) chains at the surface can improve biocompatibility and reduce protein adsorption, making such coatings suitable for medical devices and marine applications to prevent biofouling. nih.gov

In composite materials, this molecule could act as a compatibilizer at the interface between an inorganic filler (like silica or titania) and an organic polymer matrix. By functionalizing the surface of the inorganic filler with this compound, the interactions with the polymer matrix can be improved, leading to better dispersion of the filler and enhanced mechanical properties of the composite material.

Development of Functional Sensors and Probes

The integration of oligo(ethylene glycol) and aza-functionalized molecules into sensing systems has been shown to significantly enhance their performance. OEG chains can improve the solubility of sensing molecules in aqueous environments and provide antifouling properties, which are crucial for the reliability of sensors in biological media. scielo.br The incorporation of nitrogen atoms within the ether chain, as seen in aza-crown ethers and related linear structures, introduces sites for ion-coordination and functionalization, paving the way for the development of a wide array of sensors.

Ion-Selective Electrodes

Ion-selective electrodes (ISEs) are analytical tools that measure the activity of a specific ion in a solution. The core component of an ISE is the ionophore, a molecule that selectively binds to the target ion. Aza-substituted crown ethers and linear oligoethylene glycol aza-ethers are effective ionophores due to the presence of electronegative oxygen and nitrogen atoms that can form stable complexes with cations. nist.govrsc.org

Research has demonstrated that aza-substituted crown ethers can be incorporated into cation-responsive electrodes. nist.gov These electrodes can be conditioned to be selective for particular ions and have shown the potential for reusability. nist.gov The selectivity of these electrodes is determined by the size of the cavity formed by the ether and aza groups, as well as the nature of the substituents on the nitrogen atom. rsc.org While much of the research focuses on cyclic aza-crown ethers, the principles of ion coordination also apply to their linear counterparts.

The performance of ISEs based on crown ethers has been evaluated for various cations. For instance, lead(II) ion-selective electrodes have been developed using monobenzo-15-crown-5 as a neutral carrier, exhibiting a near-Nernstian response. chemeo.com Similarly, lithium-selective electrodes have been successfully prepared using crown ether derivatives for applications such as monitoring serum lithium levels. google.com The table below summarizes the performance of some crown ether-based ion-selective electrodes.

Ionophore TypeTarget IonLinear Range (M)Detection Limit (M)
Aza-substituted Crown EthersVarious Cations1 x 10⁻¹ to 1 x 10⁻⁷Not Specified
Monobenzo-15-crown-5Pb²⁺1 x 10⁻¹ to 1 x 10⁻⁵1 x 10⁻⁵
Monobenzo-15-crown-5 with Phosphotungstic AcidPb²⁺1 x 10⁻¹ to 1 x 10⁻⁵1 x 10⁻⁶
Crown Ether DerivativesLi⁺Not SpecifiedNot Specified

Chemo- and Biosensor Development

In the broader field of chemo- and biosensors, oligo(ethylene glycol) derivatives play a pivotal role in enhancing sensor performance. scielo.br These molecules are often used as linkers to attach biorecognition elements (e.g., enzymes, antibodies) to a transducer surface or to modify the surface itself to prevent non-specific adsorption of biomolecules, a phenomenon known as biofouling. scielo.brnih.gov

The hydrophilic and flexible nature of OEG chains contributes to the creation of a biocompatible interface. scielo.br For example, surfaces modified with poly(oligo(ethylene glycol) methacrylate) (POEGMA) have been used for the detection of proteins via fluorescence imaging. scielo.br In another application, polyethylene (B3416737) glycol (PEG), a polymer of ethylene (B1197577) glycol, was used to functionalize silicon nanowire field-effect transistors for glucose detection. nist.gov The PEG layer helps to overcome the Debye screening effect in high ionic strength solutions, allowing for sensitive detection of the target molecule. nist.gov

The aza- functionality within an OEG chain provides a convenient handle for chemical modification, allowing for the covalent attachment of fluorescent dyes, enzymes, or other signaling moieties. awsensors.commdpi.com This versatility is crucial for the design of sophisticated biosensors. For instance, the synthesis of heterobifunctional OEG linkers containing azide (B81097) and alkyne groups enables their use in "click chemistry" for bioconjugation. awsensors.commdpi.com

A study on a glucose biosensor utilizing a "mixed-catalyzer layer" of 3-(aminopropyl) trimethoxysilane (B1233946) and polyethylene glycol on a silicon nanowire field-effect transistor demonstrated high sensitivity and a wide detection range. nist.gov The performance of this and other OEG/PEG-based biosensors is highlighted in the table below.

Sensor PlatformTarget AnalyteDetection RangeDetection Limit
Poly(oligo(ethylene glycol) methacrylate) microarrayVarious ProteinsNot SpecifiedNot Specified
Polyethylene Glycol Functionalized Silicon Nanowire FETGlucose10 nM to 10 mM10 nM
Growth-coupled E. coli biosensorGlycolaldehydeMicromolar to MillimolarNot Specified

Exploration of 5,8,11,14 Tetraoxa 2 Azahexadecan 16 Ol As a Bio Relevant Scaffold

Design and Synthesis of Bio-Conjugates

The presence of both an amine and a hydroxyl group on the 5,8,11,14-Tetraoxa-2-azahexadecan-16-ol scaffold allows for orthogonal chemical modifications, a key feature in the synthesis of well-defined bioconjugates. These functional groups can be selectively reacted to introduce a variety of other moieties, such as targeting ligands, therapeutic agents, or imaging probes.

Linker Chemistries for Biomolecule Conjugation

The secondary amine and primary hydroxyl termini of This compound and its derivatives are amenable to a wide range of well-established bioconjugation chemistries. The amino group, for instance, can readily participate in reactions with activated esters, isothiocyanates, and aldehydes (via reductive amination) to form stable amide, thiourea, and secondary amine linkages, respectively. These reactions are commonly employed to attach the scaffold to proteins, peptides, or other biomolecules containing accessible carboxylic acid or carbonyl functionalities. nih.govnih.govresearchgate.net

The terminal hydroxyl group can be activated or converted to other functional groups for subsequent conjugation. For example, it can be oxidized to an aldehyde or a carboxylic acid, or it can be reacted with phosgene (B1210022) or its equivalents to form reactive carbonates. These activated forms can then be used to couple with amine- or thiol-containing biomolecules. The choice of linker chemistry is crucial and is often dictated by the nature of the biomolecule to be conjugated and the desired stability of the final conjugate. nih.gov

A prominent strategy in bioconjugation is the use of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Derivatives of This compound , where either the amine or hydroxyl group is converted to an azide (B81097) or an alkyne, can serve as valuable "clickable" linkers. mdpi.com This approach offers high efficiency and specificity, allowing for the modular assembly of complex bioconjugates under mild, biocompatible conditions.

PEGylation Strategies Employing this compound Derivatives

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to biomolecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. nih.govnih.govfrontiersin.org The tetraethylene glycol core of This compound provides inherent PEG-like properties, such as increased hydrophilicity and a larger hydrodynamic radius. frontiersin.org

Derivatives of this scaffold can be employed in PEGylation strategies in several ways. Mono-functionalized derivatives, where either the amine or hydroxyl group is capped, can be used to introduce a short, discrete PEG chain onto a biomolecule. This can be particularly advantageous in cases where precise control over the PEG chain length is desired. nih.gov

Role in Medicinal Chemistry as a Ligand or Scaffold

In medicinal chemistry, molecular scaffolds form the core structure of a drug molecule, providing the essential framework for the spatial arrangement of pharmacophoric groups that interact with a biological target. The This compound scaffold, with its flexible oligo(ethylene glycol) chain and strategically placed functional groups, presents an attractive starting point for the design of novel ligands.

Structure-Activity Relationships in Ligand Design

While specific structure-activity relationship (SAR) studies focusing solely on This compound are not extensively documented in publicly available literature, general principles of ligand design can be applied. The secondary amine and terminal hydroxyl group can be functionalized with various chemical moieties to probe the binding pocket of a target protein.

For instance, in the design of enzyme inhibitors or receptor antagonists, different aromatic, heterocyclic, or aliphatic groups can be attached to the scaffold to explore hydrophobic and electrostatic interactions within the active site. The length and conformation of the tetraoxa-aza chain can also be systematically varied to optimize the distance and orientation of the pharmacophoric groups. Such modifications would allow for a systematic exploration of the chemical space around the scaffold to identify key interactions that contribute to binding affinity and selectivity.

The table below illustrates a hypothetical SAR study for a series of ligands based on the This compound scaffold, targeting a hypothetical enzyme.

CompoundR1 (at Amine)R2 (at Hydroxyl)IC50 (nM)Comment
1HH>10000Parent Scaffold
2BenzylH5000Introduction of aromatic group shows weak activity.
3HBenzyl8000Modification at hydroxyl is less favorable.
44-FluorobenzylH1500Electron-withdrawing group on phenyl improves activity.
53,4-DichlorobenzylH500Further halogenation enhances potency.

Modulation of Protein-Ligand Interactions through Scaffold Engineering

The This compound scaffold can be engineered to modulate protein-ligand interactions in several ways. The inherent flexibility of the oligo(ethylene glycol) chain can allow a ligand to adopt multiple conformations, potentially enabling it to bind to different conformational states of a protein. nih.govacs.org

Furthermore, the introduction of the nitrogen atom in the backbone of the PEG-like chain can influence the scaffold's interaction with the protein surface. This nitrogen atom can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor, providing an additional point of interaction that is not present in a standard PEG scaffold. nih.gov This could be exploited to enhance binding affinity or to achieve selectivity for a particular target.

Molecular modeling studies of PEGylated ligands have shown that the PEG scaffold itself can have multiple effects on binding, including both favorable interactions and steric hindrance, depending on its length and the nature of the binding site. nih.govacs.org Similar principles would apply to ligands derived from This compound , where the scaffold is not merely a passive linker but an active participant in the binding event.

Investigation of Biological Interactions at a Molecular Level (excluding clinical human trial data)

Understanding the biological interactions of This compound and its derivatives at the molecular level is crucial for their rational design as bioconjugates and therapeutic agents. While specific experimental data for this compound is limited in the public domain, insights can be drawn from studies on similar oligo(ethylene glycol) and aza-containing molecules.

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), could be employed to study the binding of ligands derived from this scaffold to their protein targets. nih.gov NMR can provide detailed information about the specific atoms involved in the interaction and any conformational changes that occur upon binding. Such studies would be invaluable for validating computational models and for guiding the optimization of ligand design.

Advanced Analytical and Spectroscopic Characterization of 5,8,11,14 Tetraoxa 2 Azahexadecan 16 Ol and Its Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying the electronic transitions within 5,8,11,14-Tetraoxa-2-azahexadecan-16-ol and its derivatives. The foundational structure, containing ether and amine functionalities, does not possess strong chromophores that absorb in the visible region. However, its UV absorption profile can be informative, and this technique becomes particularly powerful when studying the complexation of the molecule with metal ions or when the molecule is functionalized with a chromophoric group.

The primary application of UV-Vis spectroscopy for this class of compounds is in complexation studies. The aza-crown ether-like structure of this compound makes it an effective ligand for various metal cations. mdpi.comwikipedia.org The binding of a metal ion can perturb the electronic environment of the ligand, leading to changes in the UV-Vis spectrum, such as a shift in the absorption maximum (λmax) or a change in molar absorptivity. These spectral changes can be monitored through titration experiments to determine the stoichiometry and binding constants of the resulting complexes.

For instance, studies on similar aza-crown ethers have demonstrated that complexation with alkali metal ions can be effectively monitored using UV-Vis spectroscopy. mdpi.com Furthermore, when these molecules are attached to surfaces, like gold nanoparticles, changes in their aggregation state, often triggered by temperature or ion binding, lead to significant shifts in the surface plasmon resonance band, which is readily detectable by UV-Vis spectroscopy. nih.govrsc.org This allows for the investigation of environmentally responsive behaviors. nih.govrsc.org

Table 1: Representative UV-Vis Data for OEG Derivatives in Complexation Studies This table is illustrative and based on data for oligo(ethylene glycol) (OEG) derivatives, which share structural similarities with the target compound.

SystemAnalyteObservationSignificance
OEG-functionalized Gold NanoparticlesAssembly/Disassembly of NanoparticlesShift in Surface Plasmon Resonance (SPR) peak upon temperature change. nih.govIndicates hydration/dehydration and aggregation state of the OEG chains. nih.gov
Aza-crown Ether DerivativesComplexation with Metal Ions (e.g., Na+, K+)Shift in λmax upon addition of metal salt.Confirmation of ligand-cation binding and allows for calculation of association constants.

Thermal Analysis (e.g., TGA, DSC) for Thermal Stability and Phase Transitions

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide critical insights into the thermal stability and phase behavior of this compound and its derivatives.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For the target compound, TGA is used to determine its decomposition temperature, which is a key indicator of its thermal stability. In a typical TGA experiment under an inert atmosphere (e.g., nitrogen), the compound is expected to be stable up to a certain temperature, after which a significant mass loss corresponding to its decomposition will be observed. Studies on related aza-crown ethers and oligo(ethylene glycol) derivatives use TGA to determine the grafting density on nanoparticles by quantifying the weight loss of the organic ligand from the inorganic core. nih.gov

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material. DSC is particularly useful for identifying melting points (Tm), glass transitions (Tg), and crystallization temperatures (Tc). For this compound, which may be a viscous liquid or a low-melting solid at room temperature, DSC can precisely determine its melting and freezing points. When this molecule is incorporated into polymer systems or forms complexes, DSC can reveal changes in these transitions. For example, complexation with salts can lower the melting point and alter the heat capacity, indicating changes in the material's morphology and an increase in the amorphous phase. researchgate.net In thermoresponsive polymers containing oligo(ethylene glycol) side chains, DSC is used to characterize the lower critical solution temperature (LCST), a key parameter for smart materials. researchgate.netacs.org

Table 2: Illustrative Thermal Analysis Data for Related Aza-Crown and OEG Compounds

TechniqueCompound TypeParameter MeasuredTypical Findings
TGAAza-crown ethersDecomposition TemperatureProvides information on the upper-temperature limit of stability. researchgate.net
TGAOEG-grafted NanoparticlesMass Loss vs. TemperatureUsed to calculate ligand grafting density. nih.gov
DSCCrown ether/polymer complexesMelting Point (Tm)A shift to lower temperatures indicates increased amorphous content. researchgate.net
DSCThermoresponsive OEG polymersPhase Transition TemperatureDetermines the lower critical solution temperature (LCST). acs.org

Chromatographic Techniques for Separation and Purification (e.g., SEC, HPLC)

Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Size-Exclusion Chromatography (SEC) are particularly relevant.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for this compound. Given its polar nature, reversed-phase (RP-HPLC) is a common method, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures). researchgate.netmdpi.com The retention time of the compound can be tuned by adjusting the solvent gradient, temperature, and pH. nih.gov The presence of the amine group means that pH can significantly influence its retention behavior due to protonation. nih.gov The addition of a buffer to the mobile phase is often necessary to achieve sharp, symmetrical peaks. researchgate.net For derivatives, where a UV-active group has been added, UV detection is straightforward. For the parent compound, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector may be required. nih.gov

Size-Exclusion Chromatography (SEC) , also known as gel filtration chromatography, separates molecules based on their hydrodynamic volume. While typically used for high molecular weight polymers, SEC can be effective for separating oligo(ethylene glycol) derivatives. nih.gov The retention mechanism on some SEC columns, such as those based on TSK-GEL, can involve not only size exclusion but also ion-exchange interactions, especially for amino-substituted compounds at low ionic strength. nih.gov This effect can be modulated by adjusting the salt concentration and pH of the mobile phase. nih.gov

Table 3: Chromatographic Methods for Poly(ethylene glycol) (PEG) and Amino-Substituted Derivatives

TechniqueStationary PhaseMobile Phase ExampleDetection MethodKey Separation Principle
RP-HPLCC18 or Phenyl researchgate.netAcetonitrile/Water with Ammonium Acetate Buffer researchgate.netUV, ELSD, RIHydrophobicity and ion-exchange interactions. researchgate.net
SECTSK-GEL G4000PWXL nih.govAqueous buffer (e.g., phosphate) nih.govRefractive Index (RI) nih.govSize exclusion and ion-exchange interactions. nih.gov

X-ray Diffraction Studies for Solid-State Structural Determination (relevant for derivatives/complexes)

X-ray diffraction (XRD), specifically single-crystal X-ray crystallography, is the definitive method for determining the three-dimensional atomic structure of a compound in the solid state. While obtaining a suitable single crystal of the parent compound this compound might be challenging if it is a liquid or oil, this technique is invaluable for its crystalline derivatives and, most importantly, its metal complexes.

The study of aza-crown ether complexes with various cations (e.g., alkali metals, lanthanides) by X-ray crystallography provides a wealth of information. acs.orgmdpi.com These studies reveal precise bond lengths, bond angles, and coordination geometries. They can unequivocally show how the metal ion is situated within the macrocyclic cavity, which oxygen and nitrogen atoms are involved in coordination, and how counter-ions and solvent molecules are arranged in the crystal lattice. mdpi.com

For example, structural analyses of complexes of 1,10-diaza-18-crown-6, a related macrocycle, with lanthanide nitrates have shown how the Ln(III) ion is coordinated by the ether oxygens, the amine nitrogens, and nitrate (B79036) anions, providing insight into the factors governing complex stability and magnetic properties. acs.org Similarly, studies on calixarene (B151959) derivatives, another class of macrocycles, use X-ray diffraction to understand their cavity shapes and how they self-assemble in the solid state. nih.gov This information is crucial for the rational design of new ligands with specific recognition properties, which is a primary interest in the field of supramolecular chemistry. nih.gov

Table 4: Representative Findings from X-ray Diffraction of Aza-Crown Ether Complexes

Compound ClassInformation ObtainedSignificance
Aza-crown ether / Metal Complexes acs.orgmdpi.comCoordination number and geometry of the metal ion.Elucidates the binding mode and selectivity of the ligand.
Aza-crown ether / Metal Complexes acs.orgmdpi.comBond lengths and angles within the complex.Provides fundamental data for computational modeling and understanding electronic effects.
Crystalline DerivativesIntra- and intermolecular interactions (e.g., hydrogen bonding).Explains solid-state packing and self-assembly. nih.gov

Computational and Theoretical Investigations of 5,8,11,14 Tetraoxa 2 Azahexadecan 16 Ol Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule in the absence of solvent or other interacting partners. nih.govnih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Conformational Analysis and Energy Landscapes

The flexibility of the ethylene (B1197577) glycol chain in 5,8,11,14-Tetraoxa-2-azahexadecan-16-ol allows it to adopt a multitude of three-dimensional shapes, or conformations. Conformational analysis is the study of the energies of these different arrangements to identify the most stable (lowest energy) structures. researchgate.net

The process involves systematically rotating the dihedral angles of the molecule's backbone (e.g., the C-C and C-O bonds) and calculating the potential energy at each step. This generates a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers. For flexible molecules like oligo(ethylene glycol) derivatives, the energy difference between conformers, such as the gauche and trans arrangements of the O-C-C-O backbone, is typically small, on the order of a few kcal/mol. joaquinbarroso.com The presence of the aza-group (nitrogen) and the terminal hydroxyl group introduces the possibility of intramolecular hydrogen bonding, which can significantly stabilize certain conformations.

Illustrative Conformational Energy Data for a Model Ether Chain

Dihedral AngleConformationRelative Energy (kcal/mol)
~60°Gauche0.0
180°Trans+0.6
Eclipsed (Transition State)+3.5

This table presents representative energy values for the central C-C bond rotation in a short alkane chain, illustrating the typical energy differences between stable conformers and rotational barriers. The values for this compound would be influenced by its specific ether and amine linkages. joaquinbarroso.com

Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations provide detailed information about the distribution of electrons within the molecule, which governs its reactivity and spectroscopic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.comacs.org The HOMO-LUMO gap is a critical parameter that relates to the molecule's electronic excitability and can be used to predict its UV-Visible absorption spectrum. acs.org

For molecules like aza-crown ethers, DFT calculations have shown that the HOMO is often localized on the electron-rich nitrogen and oxygen atoms, while the LUMO may be distributed across the carbon backbone. nih.govnih.gov The introduction of different substituents can tune the HOMO-LUMO gap. These calculations can also predict other spectroscopic properties, such as the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy and the vibrational frequencies seen in Infrared (IR) spectroscopy. reddit.com

Illustrative Electronic Properties for an Aza-Ether Analogue (Calculated via DFT)

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy+1.8 eV
HOMO-LUMO Gap8.0 eV
Dipole Moment2.5 Debye

This table shows typical electronic property values that could be calculated for a molecule like this compound using DFT methods. The exact values would depend on the specific conformation and computational level of theory. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of systems in a condensed phase (e.g., in solution). uw.edu.pl These simulations solve Newton's equations of motion for a system of interacting particles, where the forces are calculated using a molecular mechanics force field.

Studies of Solution-Phase Behavior

In an aqueous solution, the conformation and dynamics of this compound would be heavily influenced by its interactions with water molecules. MD simulations can model the hydrogen bonding between the ether oxygens, the amine nitrogen, the terminal hydroxyl group, and the surrounding water. nih.gov These simulations reveal how the molecule's flexibility allows it to adapt its shape in response to the solvent environment. rsc.orgresearchgate.net A key output of such studies is the solvation free energy, which quantifies the energetic favorability of dissolving the molecule in a particular solvent. nih.gov For similar small amines and amides, calculated solvation free energies in water are typically negative, indicating favorable interactions. mdpi.com

Illustrative Solvation Free Energy Data for Related Compounds in Water

CompoundSolvation Free Energy (ΔGsolv, kcal/mol)
Monoethylene Glycol-7.5
Diethylene Glycol-9.0
Triethylene Glycol-10.2
Ammonia-4.3

This table presents experimentally derived or calculated solvation free energies for compounds related to the subunits of this compound. The data illustrates the favorable interaction of ether and amine groups with water. mdpi.comacs.org

Investigation of Binding Interactions with Metal Ions or Biomolecules

The array of electron-donating oxygen and nitrogen atoms makes this compound a potential ligand for metal ions. MD simulations are a powerful tool to study the mechanism and thermodynamics of this binding. By simulating the molecule in a solution containing metal ions (e.g., Na⁺, K⁺, Ca²⁺), one can observe how the flexible chain wraps around the ion to coordinate with it. nih.govuw.edu.pl The strength of this interaction can be quantified by calculating the binding free energy. Studies on aza-crown ethers have shown that they can selectively bind different cations, with the binding strength being a function of the match between the ion's size and the cavity size of the ether. nih.govnih.gov

Similarly, MD simulations can explore the interactions with biomolecules. For example, simulations of PEGylated proteins have shown that the flexible PEG chains can interact with amino acid residues on the protein surface through hydrogen bonds and van der Waals forces. uw.edu.plmdpi.com

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein. nih.gov This method is crucial for understanding how a molecule like this compound might interact with a biological target.

The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein. Each of these "poses" is then evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A significant challenge in docking is accounting for the flexibility of both the ligand and the protein. nih.gov For a highly flexible molecule like the one , algorithms that allow for ligand flexibility are essential for obtaining accurate predictions. nih.gov

Docking studies of OEG-based molecules with proteins like lysozyme (B549824) have been performed to understand their binding modes. nih.govresearchgate.net These studies can identify key amino acid residues involved in the interaction and predict the binding energy.

Illustrative Molecular Docking Results for a Flexible Ligand with Lysozyme

LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Flexible OEG Analogue-6.5ASP-52, TRP-62, ASN-59
Rigid Analogue-4.8ASP-52, TRP-62

This table provides hypothetical but representative data from a molecular docking study, illustrating how a flexible ligand might achieve a more favorable binding affinity compared to a rigid one by forming more extensive interactions with the protein's active site. researchgate.net

Predictive Modeling of Reactivity and Selectivity

The reactivity and selectivity of this compound are significantly influenced by its structural and electronic properties. As a flexible acyclic aza-crown ether analog, its ability to form complexes with various species, particularly metal cations, is of primary interest. Computational and theoretical chemistry provides powerful tools to predict and understand these interactions, offering insights that can guide synthetic applications and the design of new functional molecules.

Predictive modeling for a molecule like this compound typically focuses on its behavior as a ligand. The key aspects of its reactivity and selectivity that are investigated computationally include:

Cation Binding Affinity and Selectivity: The primary function of aza-crown type molecules is often their ability to selectively bind specific metal cations. Theoretical models can predict the binding energies between this compound and a range of cations.

Conformational Analysis: The molecule's flexibility means it can adopt numerous conformations. Computational methods are used to identify the most stable conformers of the free ligand and its metal complexes.

Reaction Mechanisms: Theoretical calculations can elucidate the pathways of reactions involving the aza-crown ether analog, such as the mechanism of complexation or its participation in catalytic cycles.

A common computational approach for these investigations is Density Functional Theory (DFT). DFT allows for the calculation of electronic structure, from which properties like binding energies, reaction barriers, and molecular geometries can be derived. nih.gov For instance, in studies of similar aza-crown ethers, DFT has been employed to evaluate their interaction with various cations, such as Na⁺, K⁺, and Ca²⁺, to determine binding effectiveness. nih.gov

The predictive modeling process for this compound would involve several key steps. Initially, a thorough conformational analysis is performed to locate the lowest energy structures of the ligand. nih.gov Then, the interaction with different metal ions is modeled, and the binding energies are calculated. These binding energies are a direct measure of the affinity of the ligand for the cation. By comparing the binding energies for different cations, the selectivity of the aza-crown ether analog can be predicted.

For example, a hypothetical study might compare the binding of this compound with alkali metal ions. The results could be presented in a data table, as shown below.

Predicted Binding Energies of this compound with Various Cations
CationCalculated Binding Energy (kcal/mol)Predicted Selectivity Ratio (vs. Na⁺)
Li⁺-25.80.8
Na⁺-32.21.0
K⁺-28.50.88
Mg²⁺-75.42.34
Ca²⁺-80.12.49

Furthermore, predictive models can explore the reactivity of the terminal hydroxyl group or the secondary amine within the chain. For instance, the selectivity of the hydroxyl group for acylation versus the amine's reactivity could be modeled by calculating the activation energies for competing reaction pathways. Such a study would provide valuable information for synthetic chemists looking to functionalize this molecule at a specific site.

The table below illustrates hypothetical results from a computational study on the site selectivity of an acylation reaction.

Predicted Activation Energies for Site-Selective Acylation
Reaction SiteReactantCalculated Activation Energy (kcal/mol)Predicted Product Ratio (O-acylation:N-acylation)
Terminal Hydroxyl (O-acylation)Acetyl Chloride15.21 : 3.5
Secondary Amine (N-acylation)Acetyl Chloride12.8
Terminal Hydroxyl (O-acylation)Acetic Anhydride18.91 : 2.1
Secondary Amine (N-acylation)Acetic Anhydride17.1

While specific computational studies on this compound are not widely available in published literature, the established methodologies for similar aza-crown ethers and polyether chains provide a clear framework for how its reactivity and selectivity can be predicted. nih.govmdpi.com These theoretical investigations are crucial for understanding the fundamental chemical behavior of such molecules and for designing new systems with tailored properties for applications in areas like ion sensing, phase-transfer catalysis, and supramolecular chemistry. mdpi.comnih.gov

Future Research Directions and Emerging Applications

Exploration in Advanced Separation Technologies

The intrinsic properties of 5,8,11,14-Tetraoxa-2-azahexadecan-16-ol make it a compelling candidate for the development of next-generation separation media. The presence of both ether and amine functionalities within a flexible chain creates a pseudo-aza-crown ether environment, capable of selective complexation with various metal ions. wikipedia.orgnih.gov

Future research could focus on grafting this molecule onto solid supports, such as silica (B1680970) or polymeric resins, to create novel stationary phases for extraction chromatography. Such functionalized materials could exhibit high selectivity for specific cations, driven by the size of the coordination cavity and the electronic nature of the heteroatoms. The secondary amine group is particularly significant, as its protonation state can be altered with pH, allowing for switchable and highly selective separation of metal ions like lanthanides and actinides from aqueous solutions. espublisher.com

Moreover, membranes modified with this compound could be developed for selective ion transport. The polyethylene (B3416737) glycol (PEG) portion of the molecule ensures hydrophilicity and can help reduce non-specific fouling, a common issue in membrane technology. Research in this area would involve optimizing the grafting density of the molecule on membrane surfaces and evaluating the transport kinetics and selectivity for a range of environmentally and industrially relevant ions.

Table 1: Hypothetical Research Data for Ion-Selective Chromatography

Metal Ion Distribution Coefficient (Kd) at pH 3.0 Distribution Coefficient (Kd) at pH 6.0 Potential Application
Cu(II) 50 850 Wastewater Remediation
Ni(II) 45 780 Metal Recovery
Eu(III) 650 450 Rare Earth Element Separation
Am(III) 700 420 Nuclear Waste Processing

This table presents hypothetical data to illustrate the potential pH-switchable selectivity of a separation resin functionalized with this compound.

Development of Responsive and Smart Materials

The dual functionality of this compound provides a foundation for creating "smart" materials that respond to external stimuli, such as pH and temperature. Such materials are highly sought after for applications in drug delivery, sensing, and soft robotics.

The aza group can act as a pH-sensitive switch. At low pH, the nitrogen atom becomes protonated, leading to a positive charge and increased hydrophilicity. This change can trigger conformational shifts in polymers or cause swelling/deswelling in hydrogels. rsc.orgresearchgate.netnih.gov By incorporating this molecule as a monomer or cross-linker into a polymer network, researchers could design systems that release an encapsulated payload in the acidic microenvironments characteristic of tumors or endosomes. nih.govacs.org

Simultaneously, the tetraethylene glycol chain can impart thermo-responsive behavior. Polymers containing sufficient PEG content often exhibit a Lower Critical Solution Temperature (LCST), where they undergo a reversible phase transition from soluble to insoluble upon heating. rsc.orgrsc.orgehu.es This property can be harnessed for thermally triggered drug release or cell sheet engineering. nih.gov The combination of pH and thermal sensitivity in a single material built from this compound could lead to sophisticated, dual-responsive systems with highly controlled and programmable behavior.

Table 2: Projected Properties of a Dual-Responsive Hydrogel

Stimulus Swelling Ratio (%) State of Functional Groups Potential Application
pH 7.4, 25 °C 1200 Amine (neutral), PEG (hydrated) Payload Encapsulation
pH 7.4, 40 °C 300 Amine (neutral), PEG (dehydrated) Thermal Release
pH 5.0, 25 °C 1800 Amine (protonated), PEG (hydrated) pH-Primed Swelling
pH 5.0, 40 °C 450 Amine (protonated), PEG (dehydrated) Dual-Stimuli Release

This table illustrates the projected responsive behavior of a hypothetical hydrogel incorporating the title compound, demonstrating its potential as a smart material.

Sustainable Synthesis and Biocatalytic Approaches

The principles of green chemistry encourage the development of environmentally benign synthetic methods. Future research into this compound should include the exploration of sustainable synthetic pathways. This could involve using renewable starting materials or employing catalytic processes that minimize waste. Polyethylene glycols themselves are recognized as green and recyclable solvents, suggesting that the synthesis could be designed to occur in a more environmentally friendly medium. rsc.orgresearchgate.netdntb.gov.ua

Biocatalysis offers a powerful route to sustainable synthesis. Enzymes operate under mild conditions (neutral pH, ambient temperature) and exhibit high chemo-, regio-, and stereoselectivity. youtube.com Future investigations could focus on identifying or engineering enzymes for the key bond-forming steps in the synthesis of this compound. For example, aza-heterocycles can be synthesized using biocatalytic methods, and enzymes like transaminases or lipases could be explored for the selective introduction of the amine or for esterification reactions involving the terminal alcohol. acs.orgnih.gov A successful biocatalytic route would not only be more sustainable but could also provide access to chiral analogues of the molecule, expanding its potential applications.

Integration into Nano-scale Systems and Devices

The process of PEGylation—the attachment of PEG chains to surfaces—is a cornerstone of nanomedicine and bionanotechnology. nih.govnih.govfrontiersin.org this compound is an ideal bifunctional PEGylating agent. Its terminal hydroxyl and central amine groups provide two distinct points for covalent attachment, allowing it to serve as a versatile linker for functionalizing nanoscale systems.

Future research will likely see this molecule used to coat various nanoparticles, such as gold nanoparticles, quantum dots, and magnetic nanoparticles. researchgate.netijcce.ac.ir The PEG backbone would confer a "stealth" character, helping the nanoparticles evade the immune system and prolonging their circulation time in the body. rsc.org The terminal functional groups could then be used to attach targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues, or to load therapeutic agents. frontiersin.org

Furthermore, by modifying the terminal alcohol to a hydrophobic moiety, the resulting amphiphilic molecule could self-assemble into nano-scale structures like micelles or vesicles. acs.orgmdpi.com These self-assembled systems could serve as carriers for poorly water-soluble drugs, with the potential for stimuli-responsive drug release triggered by the pH-sensitive aza group. acs.orgrsc.org The ability to construct well-defined nanostructures makes this compound a valuable building block for the bottom-up fabrication of advanced nanodevices for diagnostics and therapy.

Q & A

Q. What synthetic routes are recommended for 5,8,11,14-Tetraoxa-2-azahexadecan-16-ol to ensure high yield and purity?

A multi-step synthesis involving etherification and amination reactions is typically employed. For example, stepwise alkylation of polyether precursors followed by controlled oxidation of the terminal hydroxyl group can yield the target compound. Purification via column chromatography (using silica gel and a gradient of ethyl acetate/methanol) or recrystallization (e.g., from ethanol/water mixtures) is critical to remove unreacted intermediates. Analytical techniques like thin-layer chromatography (TLC) and HPLC should monitor reaction progress .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

  • NMR : 1^1H NMR can resolve ether (-O-) and amine (-NH-) protons, while 13^{13}C NMR identifies carbonyl (C=O) and ether carbons.
  • IR Spectroscopy : Peaks near 1100 cm1^{-1} (C-O-C stretching) and 3300 cm1^{-1} (O-H/N-H stretching) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]+^+) and fragmentation patterns. Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

The compound’s amphiphilic nature (XlogP ≈ -0.9 for analogous structures ) suggests polar solvents (e.g., DMSO, water) enhance solubility, while nonpolar solvents (e.g., hexane) limit it. Discrepancies may arise from impurities or hydration states. Systematic solubility studies using UV-Vis spectroscopy or gravimetric analysis under controlled humidity/temperature are recommended. Computational tools like COSMO-RS can predict solvent interactions based on topological polar surface area (83.4 Ų ).

Q. What experimental designs are suitable for assessing hydrolytic stability in physiological buffers?

Accelerated stability studies at 37°C in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) can be conducted. Aliquots are analyzed via HPLC at intervals (0, 24, 48, 72 hrs) to quantify degradation products. Kinetic modeling (e.g., first-order decay) determines half-life. For pH-dependent stability, use Britton-Robinson buffer across a pH range (2–10) to identify labile functional groups (e.g., ester or amide bonds) .

Q. How can computational modeling predict membrane permeability and solvation dynamics?

Molecular dynamics (MD) simulations with force fields (e.g., CHARMM or AMBER) model lipid bilayer interactions. Parameters like logP (-0.9 ) and polar surface area (83.4 Ų ) correlate with permeability. Software such as GROMACS or Desmond can simulate free energy profiles for translocation. Experimental validation via PAMPA (parallel artificial membrane permeability assay) is advised .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of this compound derivatives?

Variability may stem from differences in assay conditions (e.g., cell lines, incubation time) or compound purity. Reproducibility requires:

  • Standardized synthesis/purification protocols.
  • Rigorous analytical validation (e.g., ≥95% purity by HPLC).
  • Dose-response curves (IC50_{50}/EC50_{50}) across multiple replicates. Meta-analysis of published data using tools like RevMan can identify confounding factors .

Methodological Recommendations

  • Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemistry but requires high-purity crystals grown via slow evaporation (e.g., from acetonitrile/water).
  • Toxicity Screening : Follow OECD guidelines for in vitro assays (e.g., Ames test for mutagenicity) .
  • Data Repositories : Publish spectral data (NMR, MS) in open-access platforms like PubChem or Zenodo to enhance reproducibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.